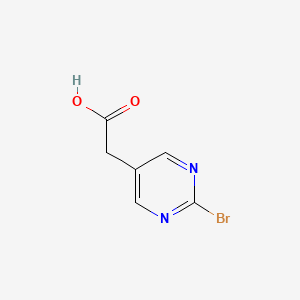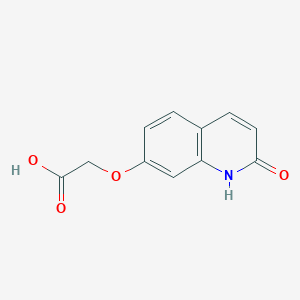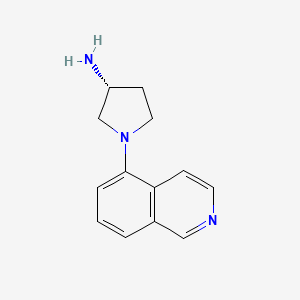
2-Ethyl-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one is a chemical compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its benzopyran structure, which is a common feature in many naturally occurring flavonoids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic compounds with ethyl acetoacetate under acidic or basic conditions. The reaction is followed by cyclization to form the benzopyran ring. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Ethyl-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex flavonoids and other organic compounds.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the formulation of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Apigenin: 5-Hydroxy-4’,7-dimethoxyflavone
Genkwanin: 5-Hydroxy-7,4’-dimethoxyflavone
Pinostrobin: 5-Hydroxy-7-methoxyflavanone
Uniqueness
2-Ethyl-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar flavonoids. Its ethyl group at the 2-position and methoxy group at the 7-position contribute to its unique chemical reactivity and biological properties.
Propriétés
Numéro CAS |
606124-23-6 |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
2-ethyl-5-hydroxy-7-methoxychromen-4-one |
InChI |
InChI=1S/C12H12O4/c1-3-7-4-9(13)12-10(14)5-8(15-2)6-11(12)16-7/h4-6,14H,3H2,1-2H3 |
Clé InChI |
OCZDBBLBUHBUAH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=O)C2=C(C=C(C=C2O1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11886639.png)
![4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11886670.png)





![Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate](/img/structure/B11886703.png)
